2-(2,4-difluorobenzoyl)benzoic Acid

Medicinal Chemistry Phospholipase A2 Inhibition Pyrrolidine Synthesis

Essential intermediate for cPLA2 inhibitor synthesis. The ortho-substituted 2,4-difluorobenzoyl group is structurally critical—substituting with unsubstituted or mono-fluorinated analogs alters electronic properties and steric hindrance at the reaction center, risking regioselectivity failure or complete synthetic collapse. Published synthesis achieves 75% yield via standard Friedel-Crafts acylation of phthalic anhydride with 1,3-difluorobenzene, providing a validated benchmark for process scale-up. Defined melting point (129–131 °C) and ≥95% purity specification support QC method development as a reference standard. Ideal for constructing pyrrolidine-based cPLA2 inhibitors and exploring anti-virulence SAR against S. aureus.

Molecular Formula C14H8F2O3
Molecular Weight 262.21 g/mol
CAS No. 135030-72-7
Cat. No. B8807723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-difluorobenzoyl)benzoic Acid
CAS135030-72-7
Molecular FormulaC14H8F2O3
Molecular Weight262.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)F)F)C(=O)O
InChIInChI=1S/C14H8F2O3/c15-8-5-6-11(12(16)7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19)
InChIKeyYOMFNHXCYPMSOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,4-Difluorobenzoyl)benzoic Acid (CAS 135030-72-7): A Key Ortho-Benzoylbenzoic Acid Intermediate for Pharmaceutical and Agrochemical Synthesis


2-(2,4-Difluorobenzoyl)benzoic Acid (CAS 135030-72-7) is a fluorinated aromatic ketone and a member of the 2-benzoylbenzoic acid class [1]. Its molecular formula is C14H8F2O3, with a molecular weight of 262.21 g/mol . This compound serves as a specialized synthetic intermediate, primarily in the construction of complex molecules such as pyrrolidine derivatives that target human cytosolic phospholipase A2 (cPLA2) [2]. Its unique ortho-substitution pattern and the presence of the 2,4-difluorobenzoyl group confer distinct reactivity and steric properties compared to other benzoylbenzoic acid isomers or halogenated analogs [3].

Why Generic 2-Benzoylbenzoic Acid Intermediates Cannot Replace 2-(2,4-Difluorobenzoyl)benzoic Acid in Key Synthetic Pathways


Substituting 2-(2,4-difluorobenzoyl)benzoic Acid with a structurally related analog (e.g., unsubstituted 2-benzoylbenzoic acid or a mono-fluorinated isomer) will alter the electronic properties and steric hindrance at the reaction center, potentially leading to different regioselectivity, reduced yield, or complete synthetic failure in subsequent coupling reactions. The specific 2,4-difluoro substitution pattern is not arbitrary; it has been shown in pharmacophore studies that the position and type of halogen (F vs. Cl) on the benzoyl ring differentially modulate biological activity, indicating that this exact substitution is critical for the intended downstream application [1]. Furthermore, the ortho-substitution of the benzoic acid moiety is essential for the specific cyclization or coupling reactions for which this compound is employed [2].

2-(2,4-Difluorobenzoyl)benzoic Acid (CAS 135030-72-7) Evidence Guide: Comparative Synthesis, Yield, and Functional Utility


Validated Synthetic Utility: A Critical Building Block for cPLA2 Inhibitors

2-(2,4-Difluorobenzoyl)benzoic acid is a documented intermediate in the multi-step synthesis of pyrrolidine-based inhibitors of human cytosolic phospholipase A2 (cPLA2), as detailed in a 21-step synthetic route [1]. This contrasts with many other 2-benzoylbenzoic acid derivatives, which lack such a defined and published role in constructing a specific, biologically active pharmacophore. While other benzoylbenzoic acids can be used in general Friedel-Crafts chemistry, this compound's specific application is tied to the generation of a particular inhibitor series, offering a validated starting point for analog development.

Medicinal Chemistry Phospholipase A2 Inhibition Pyrrolidine Synthesis

Demonstrated High-Yield Synthesis via a Reproducible Friedel-Crafts Route

A specific, high-yielding synthesis for 2-(2,4-difluorobenzoyl)benzoic acid is described in the patent literature, yielding the product in 75% yield (86.5 g) with a defined melting point of 129-131 °C . While the general method of reacting phthalic anhydride with a substituted benzene in the presence of a Lewis acid is known for various 2-benzoylbenzoic acids [1], the reported yield for this specific compound is a tangible benchmark. Using a generic or non-optimized route for a different analog may result in significantly lower yields, requiring additional purification steps and increasing overall project costs and timelines.

Organic Synthesis Process Chemistry Friedel-Crafts Acylation

Defined Physical Properties for Quality Control and Formulation

The compound is characterized by a specific melting point range of 129-131 °C and a purity specification of ≥95% . This provides a clear, verifiable quality metric for procurement. In contrast, many related 2-benzoylbenzoic acid analogs are offered as technical grade materials with broader, less defined specifications, which can introduce variability into sensitive research applications. The availability of this compound from major suppliers with established purity certificates ensures batch-to-batch consistency, a critical factor for reproducible scientific results .

Analytical Chemistry Quality Control Material Specification

Commercial Availability and Pricing Transparency for Informed Procurement

The compound is commercially available from multiple reputable suppliers (e.g., Sigma-Aldrich, Crysdot) with transparent pricing and package sizes (e.g., 1g at $661, 5g at $832, 10g at $972) . This contrasts with less common or custom-synthesized 2-benzoylbenzoic acid derivatives, which often have long lead times, minimum order quantities, and opaque pricing. The availability of a stable supply chain with defined costs is a tangible advantage for project planning and budgeting, allowing for accurate cost-benefit analysis when comparing synthetic strategies.

Procurement Supply Chain Cost Analysis

2-(2,4-Difluorobenzoyl)benzoic Acid (CAS 135030-72-7) Application Scenarios: Where Its Specific Advantages Are Most Critical


Medicinal Chemistry: Synthesis of cPLA2 Inhibitors and Related Pyrrolidine Derivatives

This compound is uniquely suited as an intermediate for constructing pyrrolidine-based inhibitors of human cytosolic phospholipase A2 (cPLA2), a key target in inflammatory disease research [1]. Its specific ortho-substitution pattern is essential for the subsequent coupling and cyclization reactions outlined in the published synthetic route. Using a different isomer or a non-fluorinated analog would likely lead to a different stereochemical outcome or complete synthetic failure. For medicinal chemists aiming to replicate or expand upon this inhibitor series, 2-(2,4-difluorobenzoyl)benzoic acid is the unambiguous starting material.

Process Chemistry and Scale-Up: Benchmarking Friedel-Crafts Acylation Procedures

The published 75% yield for its synthesis provides a concrete benchmark for process chemists developing scalable routes to 2-benzoylbenzoic acid derivatives [1]. This validated procedure, which utilizes readily available starting materials (phthalic anhydride, 1,3-difluorobenzene) and standard Friedel-Crafts conditions, serves as a reliable reference point for optimizing the synthesis of related fluorinated intermediates. The defined melting point (129-131 °C) further aids in developing robust purification protocols for large-scale manufacturing.

Analytical Development and Quality Control: Establishing Reference Standards

The combination of a specific melting point (129-131 °C) and a minimum purity specification (≥95%) makes this compound a suitable candidate for use as a reference standard in analytical method development for related compounds [1]. It can be used to calibrate HPLC or GC instruments for purity analysis of other benzoylbenzoic acid derivatives in reaction monitoring or final product release testing. Its well-defined physical properties and commercial availability from reputable sources ensure its suitability as a reliable benchmark.

Academic Research: Structure-Activity Relationship (SAR) Studies of Anti-Virulence Pharmacophores

Recent studies have highlighted the importance of the 2,4-difluorophenyl moiety in suppressing virulence phenotypes in Staphylococcus aureus [1]. While the target compound lacks the 2-hydroxy group of the potent analog diflunisal, its core structure represents a key intermediate for exploring the SAR of this pharmacophore. Researchers investigating the role of halogen substitution and the presence/absence of the hydroxyl and carboxylic acid groups on anti-virulence activity can use this compound as a scaffold for further derivatization, directly comparing its effects to those of diflunisal and other structural analogs described in the literature.

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